BMS 345541 IKKβ Selectivity: A 13-Fold Window and Broad Kinase Panel Sparing at 100 µM
BMS 345541 exhibits a clear, quantifiable selectivity profile, differentiating it from both more potent and less specific IKK inhibitors. Its IC50 for IKKβ is 0.3 µM, compared to 4 µM for IKKα, representing a 13.3-fold selectivity for the beta isoform [1][2]. This selectivity window is crucial as it sits between ultra-specific but less potent compounds and highly potent but less selective ATP-competitive inhibitors like TPCA-1 [3]. Furthermore, it demonstrates no activity against a panel of over 15 unrelated serine/threonine and tyrosine kinases, as well as IKKε, at concentrations up to 100 µM [2].
| Evidence Dimension | IKKβ vs IKKα Selectivity and Kinase Panel Sparing |
|---|---|
| Target Compound Data | IKKβ IC50 = 0.3 µM; IKKα IC50 = 4 µM (13.3-fold selectivity); No inhibition of >15 kinases or IKKε at 100 µM [1][2]. |
| Comparator Or Baseline | TPCA-1: IKKβ IC50 = 17.9 nM (22-fold selective over IKKα) [3]; SC-514: IKKβ IC50 = 3-12 µM [4]; IKK-16: IKKβ IC50 = 40 nM [5]. |
| Quantified Difference | BMS 345541's selectivity window (13.3-fold) is intermediate between the highly selective TPCA-1 (22-fold) and the less selective SC-514. Its lack of broad kinase panel inhibition at 100 µM is a key differentiator from many ATP-competitive inhibitors. |
| Conditions | Cell-free kinase assays (recombinant IKK enzymes, broad kinase panel screening). |
Why This Matters
This intermediate selectivity profile, combined with broad kinase panel sparing, makes BMS 345541 the preferred tool for dissecting IKKβ-specific signaling without the confounding off-target effects common to ATP-competitive IKK inhibitors.
- [1] Burke JR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J Biol Chem. 2003;278(3):1450-1456. View Source
- [2] Burke JR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J Biol Chem. 2003;278(3):1450-1456. View Source
- [3] Suzuki J, et al. Table 1 Profiles of synthetic IKK inhibitors. J Antibiot. 2010;63(9):591-600. View Source
- [4] Kishore N, et al. A selective IKK-2 inhibitor blocks NF-κB-dependent gene expression in IL-1β-stimulated synovial fibroblasts. J Biol Chem. 2003;278(35):32861-32871. View Source
- [5] Waelchli R, et al. Design and synthesis of 2-anilino-4-arylimidazoles as selective inhibitors of IKKβ. Bioorg Med Chem Lett. 2006;16(1):108-112. View Source
